N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide
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Overview
Description
N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide: is a complex organic compound characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a sulfonyl group attached to a prolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-chlorophenyl and 4-ethoxyphenyl intermediates, which are then coupled through a sulfonylation reaction. The final step involves the formation of the prolinamide backbone through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, leading to inhibition or modulation of enzyme activity. The chlorophenyl and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide
- N-(4-bromophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide
- N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]glycinamide
Uniqueness
N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide is unique due to the presence of both the chlorophenyl and ethoxyphenyl groups, which provide distinct chemical properties and reactivity. The combination of these groups with the prolinamide backbone enhances its potential for various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21ClN2O4S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-26-16-9-11-17(12-10-16)27(24,25)22-13-3-4-18(22)19(23)21-15-7-5-14(20)6-8-15/h5-12,18H,2-4,13H2,1H3,(H,21,23) |
InChI Key |
APQJTMHDSKNQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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